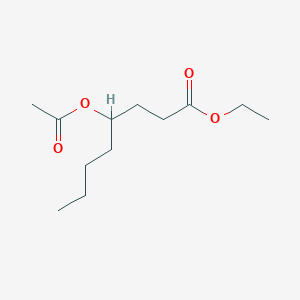![molecular formula C13H15NO7 B14286034 N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid CAS No. 115705-34-5](/img/structure/B14286034.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid is an organic compound that features a methoxyphenyl group attached to a carbonyl-protected aspartic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid typically involves the protection of the amino group of aspartic acid followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected aspartic acid is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methoxyphenyl group. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the aspartic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}glutamic acid
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}alanine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}serine
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid is unique due to the presence of both the methoxyphenyl group and the aspartic acid moiety. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
特性
CAS番号 |
115705-34-5 |
|---|---|
分子式 |
C13H15NO7 |
分子量 |
297.26 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methoxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C13H15NO7/c1-20-9-4-2-8(3-5-9)7-21-13(19)14-10(12(17)18)6-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
InChIキー |
XBKYPZOLAAFYCF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)

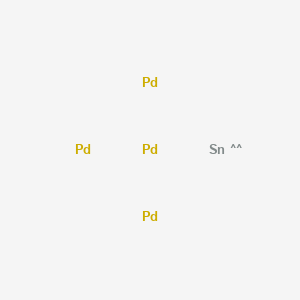
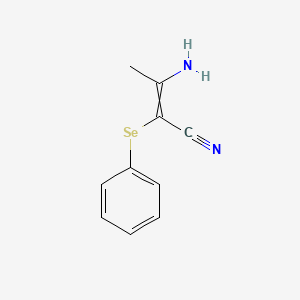
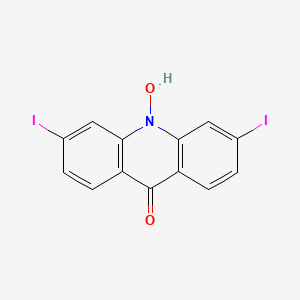
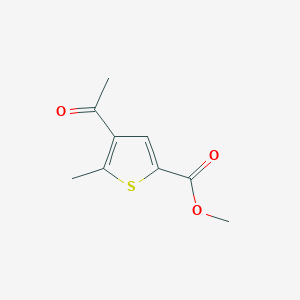
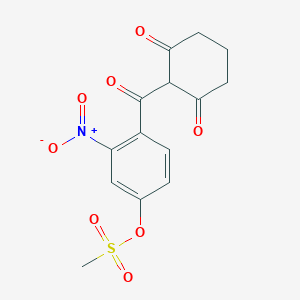
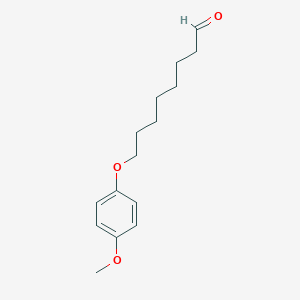
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
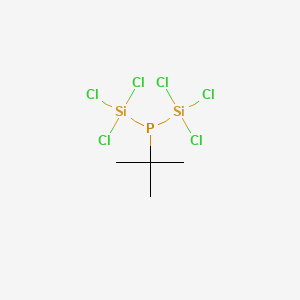
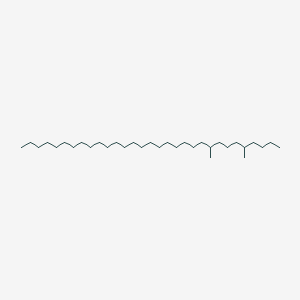
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
